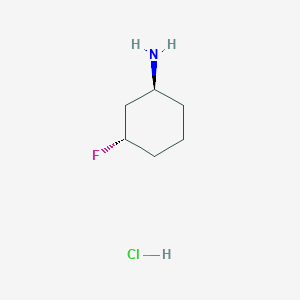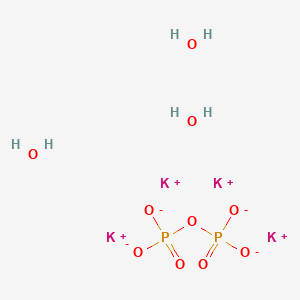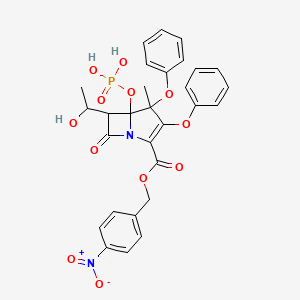
Strontium titanium oxide (SrTiO3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium titanium dihydroxide hydrate is a compound that consists of strontium, titanium, hydroxide ions, and water molecules. It is a member of the broader class of strontium titanates, which are known for their unique properties and applications in various fields such as electronics, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium titanium dihydroxide hydrate can be synthesized using various methods, including sol-gel processes, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of strontium hydroxide hydrate with a titanium alkoxide in an alcohol or glycol ether solvent at elevated temperatures ranging from 50 to 150°C . The reaction conditions, such as temperature, pH, and solvent composition, can be adjusted to control the particle size and morphology of the final product .
Industrial Production Methods: In industrial settings, the production of strontium titanium dihydroxide hydrate often involves large-scale hydrothermal synthesis. This method allows for the precise control of particle composition, size, and morphology by varying physical and chemical parameters . The use of hydrothermal methods also ensures high purity and uniformity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Strontium titanium dihydroxide hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium titanate (SrTiO3) under specific conditions.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: Substitution reactions can occur where hydroxide ions are replaced by other anions or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various anions or ligands in aqueous or non-aqueous media.
Major Products:
Oxidation: Strontium titanate (SrTiO3).
Reduction: Lower oxidation state compounds of strontium and titanium.
Substitution: Compounds with different anions or ligands replacing hydroxide ions.
Scientific Research Applications
Strontium titanium dihydroxide hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of strontium titanate and other strontium-based compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioactive materials.
Medicine: Explored for its potential in medical imaging and as a component in therapeutic agents.
Industry: Utilized in the production of ceramics, catalysts, and electronic materials.
Mechanism of Action
The mechanism by which strontium titanium dihydroxide hydrate exerts its effects involves several molecular targets and pathways. The compound can interact with various substrates and catalysts, facilitating chemical reactions through its unique structural and electronic properties. The presence of hydroxide ions and water molecules in the compound’s structure allows for hydrogen bonding and other interactions that enhance its reactivity and functionality .
Comparison with Similar Compounds
Strontium hydroxide: A related compound with similar chemical properties but different applications.
Titanium dioxide: Another titanium-based compound with distinct photocatalytic properties.
Barium titanate: A compound with similar structural properties but different electronic and dielectric characteristics.
Uniqueness: Strontium titanium dihydroxide hydrate is unique due to its combination of strontium, titanium, hydroxide ions, and water molecules, which confer specific properties and applications not found in other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
strontium;titanium;dihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Sr.Ti/h3*1H2;;/q;;;+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROZJTWPEQNGTH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[Ti].[Sr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O3SrTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
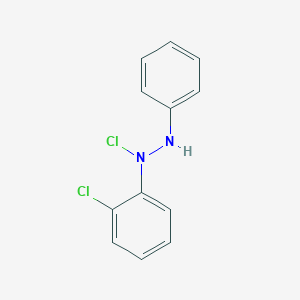
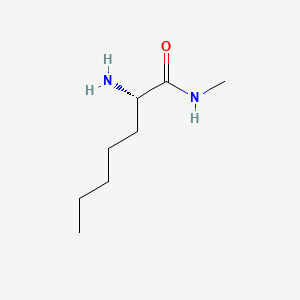
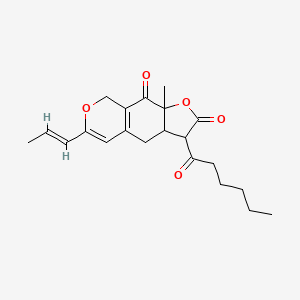
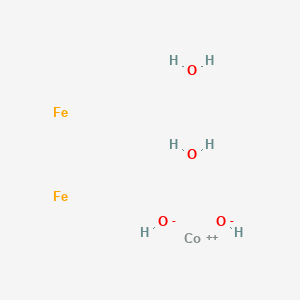
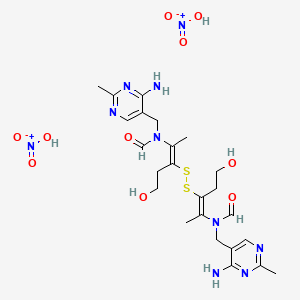
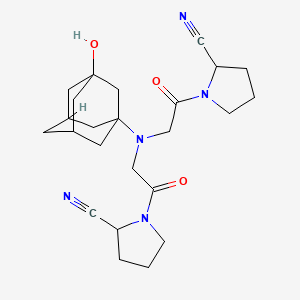
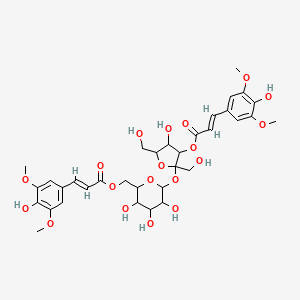
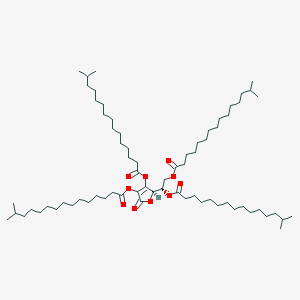
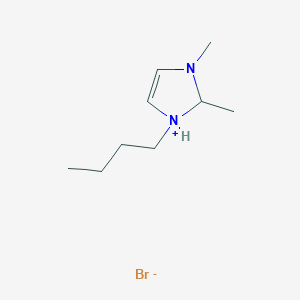
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B8205306.png)
![N-benzyl-N-[2-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylpropoxy)propyl]aniline;hydrochloride](/img/structure/B8205312.png)
